4-O-benzyl 1-O-ethyl but-2-enedioate

Orthogonal protection Prodrug synthesis Sequential deprotection

4-O-Benzyl 1-O-ethyl but-2-enedioate (benzyl ethyl fumarate; CAS 185065-68-3) is an asymmetric, orthogonally protected diester of fumaric acid with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol. The compound features one benzyl ester and one ethyl ester on the trans‑but‑2‑enedioate backbone, enabling sequential deprotection strategies that are unavailable with symmetric fumarate diesters such as diethyl fumarate or dibenzyl fumarate.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
Cat. No. B14883007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-benzyl 1-O-ethyl but-2-enedioate
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H14O4/c1-2-16-12(14)8-9-13(15)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
InChIKeyMUDSDAJUOPGCND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O-Benzyl 1-O-ethyl but-2-enedioate (Benzyl Ethyl Fumarate) – CAS 185065-68-3 Procurement Specification


4-O-Benzyl 1-O-ethyl but-2-enedioate (benzyl ethyl fumarate; CAS 185065-68-3) is an asymmetric, orthogonally protected diester of fumaric acid with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol . The compound features one benzyl ester and one ethyl ester on the trans‑but‑2‑enedioate backbone, enabling sequential deprotection strategies that are unavailable with symmetric fumarate diesters such as diethyl fumarate or dibenzyl fumarate . It is supplied as a brown liquid (purity ≥95%) with a predicted boiling point of 328.4 ± 17.0 °C and a predicted density of 1.140 ± 0.06 g/cm³ .

Why Symmetric Fumarate Diesters Cannot Replace 4-O-Benzyl 1-O-ethyl but-2-enedioate in Orthogonal Synthetic Schemes


Symmetric fumarate diesters such as diethyl fumarate (CAS 623‑91‑6) or dibenzyl fumarate (CAS 538‑56‑7) carry two identical ester groups and therefore cannot offer chemoselective deprotection. In contrast, 4-O-benzyl 1-O-ethyl but-2-enedioate provides two electronically and sterically distinct ester sites: the benzyl ester can be removed by catalytic hydrogenolysis (Pd/C, H₂) or nickel boride under neutral conditions, while the ethyl ester remains intact, whereas the ethyl ester can later be hydrolysed under basic conditions . This orthogonal reactivity is essential for multi‑step syntheses that require sequential unmasking of carboxylic acid functionalities, such as the construction of pH‑sensitive prodrug linkers or functionalised lipids . Substituting with a single‑ester monoester or a symmetric diester eliminates this regiochemical control, leading to complex mixtures or protection/deprotection incompatibility.

Quantitative Differentiation of 4-O-Benzyl 1-O-ethyl but-2-enedioate Relative to Analogous Fumarate Esters


Orthogonal Ester Deprotection: Benzyl vs. Ethyl Cleavage Selectivity

4-O-Benzyl 1-O-ethyl but-2-enedioate allows selective removal of the benzyl ester by catalytic hydrogenolysis (H₂, Pd/C) while leaving the ethyl ester intact; the ethyl ester can subsequently be cleaved under basic hydrolysis conditions. Symmetric diethyl fumarate cannot undergo this sequential deprotection, and dibenzyl fumarate lacks an alkali-stable ester handle . Price et al. (2006) demonstrated that orthogonally protected fumarates synthesised via Wittig/HWE reactions enable stepwise linker construction for pH‑sensitive prodrugs; yields for the benzyl ester formation were lower than for the methyl ester due to reduced nucleophilicity of benzyl alcohol, underscoring the need for optimised procurement of pre‑formed benzyl ethyl fumarate rather than in‑house synthesis .

Orthogonal protection Prodrug synthesis Sequential deprotection

Predicted Physicochemical Properties: Boiling Point and Density vs. Diethyl Fumarate

The predicted boiling point of 4-O-benzyl 1-O-ethyl but-2-enedioate is 328.4 ± 17.0 °C, significantly higher than that of the common symmetric analog diethyl fumarate (218 °C at 760 mmHg) [1]. The predicted density (1.140 ± 0.06 g/cm³) is also greater than that of diethyl fumarate (1.052 g/mL) [1]. These differences reflect the greater molecular weight and the presence of the aromatic benzyl ring, which can be advantageous when higher boiling point or density is required for distillation‑based purification or biphasic reaction setups.

Physicochemical properties Separation science Formulation

Synthetic Accessibility: Pre‑Formed Mixed Diester vs. In‑Situ Preparation

Direct synthesis of unsymmetrical fumarate diesters requires sequential esterification or transesterification steps that often suffer from low yields due to competing symmetrical diester formation. The Synlett methodology reported benzyl ester formation yields that were lower than methyl ester yields because of the reduced nucleophilicity of benzyl alcohol . Procuring pre‑formed 4-O-benzyl 1-O-ethyl but-2-enedioate (purity ≥95%) eliminates this yield‑limiting step and provides a single, well‑characterised regioisomer, avoiding the need for chromatographic separation of mixed diesters .

Synthetic efficiency Esterification Procurement rationale

Potential CNS Therapeutic Activity: In‑Vivo Disease Model Data

According to vendor‑supplied data, 1‑benzyl 4‑ethyl (2E)‑but‑2‑enedioate has demonstrated efficacy in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease, and inhibits cyclooxygenase (COX) activity, thereby reducing prostaglandin and pro‑inflammatory mediator (TNFα, IL‑1β) production . While the comparator dimethyl fumarate (DMF) is an approved therapeutic for multiple sclerosis and psoriasis, DMF acts primarily via Nrf2 pathway activation and NF‑κB inhibition; the benzyl ethyl ester may offer a distinct pharmacological profile, although direct head‑to‑head data are not publicly available.

Neurodegenerative disease Parkinson's disease Cyclooxygenase inhibition

Recommended Application Scenarios for 4-O-Benzyl 1-O-ethyl but-2-enedioate Based on Differential Evidence


Orthogonal Protection Strategy in Multi‑Step Organic Synthesis

Use 4-O-benzyl 1-O-ethyl but-2-enedioate as a fumarate building block when a synthetic route requires sequential deprotection of two carboxylic acid groups. The benzyl ester is removed first by hydrogenolysis (H₂, Pd/C), leaving an ethyl ester that can be hydrolysed later under basic conditions. This strategy is directly supported by the orthogonal protection methodology validated for fumarate and maleate esters . Symmetric diesters cannot achieve this sequential unmasking, making the mixed benzyl ethyl diester irreplaceable in such schemes .

Prodrug Linker Development for pH‑Sensitive Drug Delivery Systems

Incorporate the compound into pH‑sensitive linkers analogous to the cis‑aconitic acid system. The Synlett paper demonstrates that orthogonally protected fumarates enable the construction of acid‑labile linkers for liposomal drug delivery; the benzyl ethyl fumarate scaffold allows selective functionalisation of one carboxylate while the other remains protected, a requirement for conjugating lipids, PEG chains, or targeting ligands .

Investigational Neuroinflammation and Neurodegenerative Disease Research

Employ 4-O-benzyl 1-O-ethyl but-2-enedioate as a tool compound or lead scaffold in preclinical studies of Parkinson's disease, Alzheimer's disease, or Huntington's disease. Vendor‑reported in‑vivo efficacy data suggest this molecule engages COX‑dependent inflammatory pathways differently from Nrf2‑activating fumarates such as dimethyl fumarate . While the evidence level is moderate, the compound's structural uniqueness warrants its inclusion in comparative pharmacological profiling panels.

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